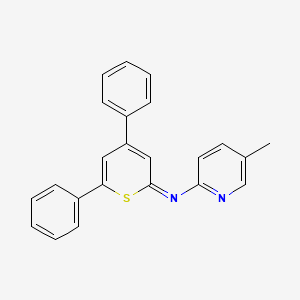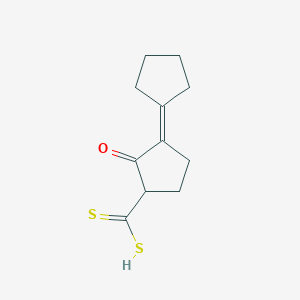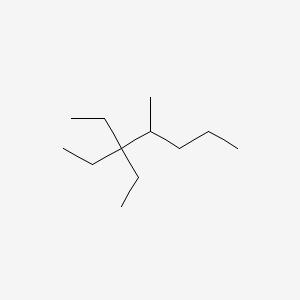
3,3-Diethyl-4-methylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-4-methylheptane is an organic compound classified as a branched alkane. Its molecular formula is C₁₂H₂₆, and it is composed of a heptane backbone with ethyl and methyl substituents. This compound is part of the larger family of hydrocarbons, which are fundamental in organic chemistry due to their diverse structures and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-4-methylheptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve catalytic cracking and reforming processes. These methods utilize petroleum fractions and involve high temperatures and pressures to rearrange hydrocarbon chains into the desired branched structure. Catalysts such as zeolites are often employed to facilitate these transformations.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-4-methylheptane, like other alkanes, primarily undergoes substitution reactions. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation is a common substitution reaction for alkanes. For example, reacting this compound with chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light can produce various haloalkanes.
Oxidation Reactions: Under controlled conditions, this compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Major Products Formed
Halogenation: Produces haloalkanes such as 3,3-Diethyl-4-methyl-1-chloroheptane.
Oxidation: Can yield products like 3,3-Diethyl-4-methylheptanol or 3,3-Diethyl-4-methylheptanoic acid.
Scientific Research Applications
3,3-Diethyl-4-methylheptane is utilized in various scientific research fields:
Chemistry: It serves as a model compound for studying the reactivity and properties of branched alkanes.
Biology: It is used in studies related to lipid metabolism and hydrocarbon degradation by microorganisms.
Medicine: Research on its derivatives explores potential pharmaceutical applications.
Industry: It is employed in the formulation of specialty fuels and lubricants due to its branched structure, which enhances certain performance characteristics.
Mechanism of Action
As an alkane, 3,3-Diethyl-4-methylheptane is relatively inert under standard conditions. Its mechanism of action in chemical reactions typically involves the formation of free radicals, especially during halogenation. The molecular targets and pathways are primarily related to its interactions with reactive species such as halogens or oxidizing agents.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylheptane
- 4-Ethyl-3-methylheptane
- 2,4,4-Trimethylheptane
Uniqueness
3,3-Diethyl-4-methylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, densities, and reactivity profiles. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
62199-01-3 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,3-diethyl-4-methylheptane |
InChI |
InChI=1S/C12H26/c1-6-10-11(5)12(7-2,8-3)9-4/h11H,6-10H2,1-5H3 |
InChI Key |
KGSWPEXUAXYDMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


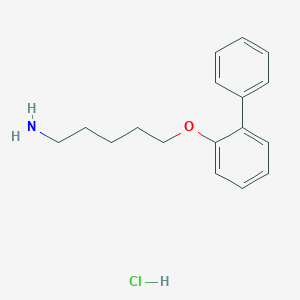
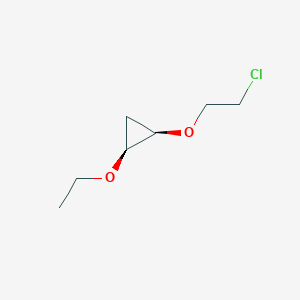
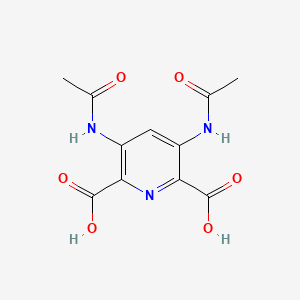
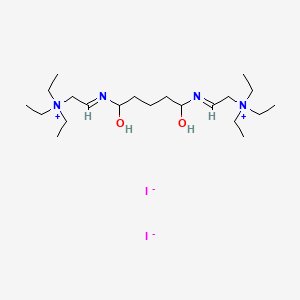
![N-[2-(Dimethylamino)ethyl]-N-ethylnitramide](/img/structure/B14562668.png)
![N-Ethyl-2-[phenyl(2-phenylethenyl)arsanyl]ethan-1-amine](/img/structure/B14562678.png)
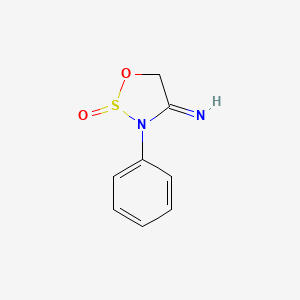
![(4E)-4-[(4-Bromophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14562683.png)
![N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride](/img/structure/B14562684.png)
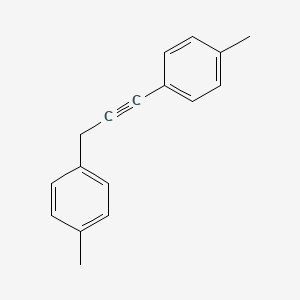

![1-{[(4-Nitrophenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one](/img/structure/B14562704.png)
